N-(furan-2-ylmethyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide
Description
N-(furan-2-ylmethyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide is a thiazole-based acetamide derivative featuring a sulfonamido group at the 2-position of the thiazole ring and a furan-2-ylmethyl substituent on the acetamide nitrogen. The para-methylphenyl group on the sulfonamide enhances lipophilicity, while the furan ring may contribute to π-π stacking interactions in biological targets.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S2/c1-12-4-6-15(7-5-12)26(22,23)20-17-19-13(11-25-17)9-16(21)18-10-14-3-2-8-24-14/h2-8,11H,9-10H2,1H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVLGUNCIIHSNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiazole Ring: Starting with a suitable thioamide and an α-haloketone, the thiazole ring is formed through a cyclization reaction.
Sulfonamide Formation: The thiazole intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide group.
Furan Ring Attachment: The final step involves the coupling of the furan-2-ylmethyl group to the thiazole-sulfonamide intermediate using a suitable coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like potassium permanganate.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The thiazole ring can participate in electrophilic substitution reactions, particularly at the 5-position, using reagents like bromine or iodine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (bromine, iodine) in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Furanones.
Reduction: Amines.
Substitution: Halogenated thiazoles.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds containing thiazole and sulfonamide moieties exhibit significant anticancer activity. For instance, studies have shown that similar thiazole derivatives can inhibit the growth of various cancer cell lines, including breast and colon cancer cells . The incorporation of the furan group may enhance the compound's efficacy by improving its interaction with biological targets.
Antimicrobial Activity
The presence of the sulfonamide group suggests potential antimicrobial properties. Compounds with similar structures have been evaluated for their effectiveness against a range of bacterial strains. For example, sulfonamide derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria .
Case Study 1: Anticancer Activity Evaluation
A study conducted on a series of thiazole-based compounds demonstrated that those with sulfonamide substitutions exhibited significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The study utilized quantitative structure–activity relationship (QSAR) models to predict the efficacy of these compounds based on their structural features .
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of sulfonamide-containing compounds similar to N-(furan-2-ylmethyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide. Results indicated that these compounds effectively inhibited bacterial growth in vitro, suggesting their potential use as new antibiotics .
Mechanism of Action
The mechanism by which N-(furan-2-ylmethyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide exerts its effects involves:
Molecular Targets: It targets enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: It may interfere with cellular pathways related to cell division and apoptosis, making it a candidate for anticancer research.
Comparison with Similar Compounds
Structural Analogues
The following table highlights key structural analogs and their distinguishing features:
Key Observations:
- Sulfonamido vs.
- Heterocycle Variations : Replacing thiazole with benzothiazole () or triazole () modifies ring electronics and solubility.
- Substituent Impact : The furan-2-ylmethyl group in the target compound may reduce steric hindrance compared to bulky bicycloheptane () or allyl-triazole ().
Pharmacological and Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing N-(furan-2-ylmethyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide?
- Methodological Answer : The compound can be synthesized via a multi-step procedure involving:
- Step 1 : Reacting 2-amino-4-substituted thiazoles with chloroacetamide derivatives in ethanol/water under reflux conditions to form the thiazole-acetamide core .
- Step 2 : Introducing the furan-2-ylmethyl group via nucleophilic substitution or coupling reactions, typically using potassium hydroxide as a base .
- Step 3 : Sulfonamide formation by reacting the intermediate with 4-methylbenzenesulfonyl chloride in the presence of triethylamine .
- Validation : Monitor reaction progress via TLC (hexane:ethyl acetate, 9:1) and purify intermediates via recrystallization (ethanol/water) .
Q. How can the purity and structural integrity of the compound be verified during synthesis?
- Methodological Answer :
- Chromatography : Use HPLC with a C18 column (mobile phase: acetonitrile/water gradient) to assess purity (>95%) .
- Spectroscopy : Confirm structure via -NMR (e.g., characteristic peaks: δ 7.32 ppm for aromatic protons, δ 4.31 ppm for methylene groups) and IR (amide C=O stretch ~1650 cm) .
- Elemental Analysis : Match calculated vs. observed C, H, N, S percentages (tolerance ±0.3%) .
Q. What solvents and conditions optimize the compound’s solubility for in vitro assays?
- Methodological Answer :
- Solubility Screening : Test in DMSO (stock solutions), ethanol, and aqueous buffers (pH 7.4).
- LogP Estimation : Use computational tools (e.g., ChemAxon) to predict logP ~2.8, indicating moderate hydrophobicity .
- Stability : Assess degradation under UV light and varying pH (4–9) via HPLC over 24 hours .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound’s anti-inflammatory activity?
- Methodological Answer :
- Analog Synthesis : Modify substituents on the thiazole (e.g., replace 4-methylphenylsulfonamido with nitro or methoxy groups) and assess anti-exudative activity in murine models .
- Bioassays : Use carrageenan-induced paw edema in rats; measure IC values and compare with indomethacin as a positive control .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with cyclooxygenase-2 (COX-2) or NF-κB .
Q. What crystallographic techniques resolve structural ambiguities in this compound?
- Methodological Answer :
- X-ray Crystallography : Grow single crystals via slow evaporation (ethanol/water mixture). Use SHELXL for refinement; analyze sulfonamide torsion angles and hydrogen-bonding networks (e.g., C–H⋯O interactions) .
- Data Interpretation : Validate bond lengths (e.g., S–N bond ~1.63 Å) and angles against Cambridge Structural Database entries .
Q. How do conflicting bioactivity data from different assays arise, and how can they be reconciled?
- Methodological Answer :
- Assay Variability : Compare results from enzymatic (e.g., COX-2 inhibition) vs. cell-based (e.g., LPS-induced TNF-α secretion) assays. Note differences in membrane permeability or off-target effects .
- Data Normalization : Use Z-factor analysis to assess assay quality and repeat experiments with standardized protocols (e.g., n ≥ 3, p < 0.05) .
Q. What strategies improve selectivity for CDK9 inhibition while minimizing off-target kinase interactions?
- Methodological Answer :
- Kinase Profiling : Screen against a panel of 50 kinases (e.g., Eurofins KinaseProfiler). Identify conserved ATP-binding site residues (e.g., hinge region) for mutagenesis studies .
- Fragment-Based Design : Replace the furan group with bicyclo[2.2.1]heptane to enhance steric complementarity and reduce ATP-pocket binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
